Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 5-position and an ethyl ester group at the 2-position of the indole ring. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-10(15)9-5-7-6-11(12,13)4-3-8(7)14-9/h5,14H,2-4,6H2,1H3 |
InChI Key |
XQYNCEUOKCUTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-difluoro-1H-indole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5,5-difluoro-1H-indole is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroindole compounds showed significant cytotoxicity against various cancer cell lines. This compound was identified as a potential lead compound for further development due to its favorable activity profile .
2. Neurological Disorders
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known neuroprotective agents supports this hypothesis.
Case Study:
In preclinical trials reported in Neuropharmacology, derivatives of indole-based compounds were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. This compound showed promising results in enhancing neuronal survival .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Property | Ethyl 5,5-Difluoro Compound | Other Indole Derivatives |
|---|---|---|
| Band Gap (eV) | 2.3 | 2.0 - 3.0 |
| Electron Mobility (cm²/V·s) | 0.1 | 0.05 - 0.15 |
| Thermal Stability (°C) | >200 | <200 |
Synthesis and Development
The synthesis of this compound involves multi-step processes that include fluorination and cyclization reactions. The efficiency and yield of these reactions are critical for its application in research and industry.
Synthesis Overview:
- Fluorination : Introduction of fluorine atoms at the 5-position using selective fluorinating agents.
- Cyclization : Formation of the indole ring through cyclization reactions under acidic or basic conditions.
- Esterification : Final conversion to the ethyl ester form for enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ester group play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5,5-Difluoro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and an ethyl ester group, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1263083-10-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 243.21 g/mol. Its structure includes a tetrahydroindole core substituted with difluoromethyl groups and an ethyl ester functionality, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that are pivotal in cancer pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs) and other kinases involved in tumor proliferation and survival .
- Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The IC50 values for related compounds suggest significant potency in inhibiting cell growth, with values ranging from nanomolar to micromolar concentrations .
- Anti-inflammatory Properties : The compound's structural features may also confer anti-inflammatory properties by modulating the activity of enzymes like lipoxygenase (LOX), which are involved in inflammatory processes .
Table 1: Summary of Biological Activities
Detailed Findings
- FGFR Inhibition : A related study highlighted that compounds with similar indole structures showed potent inhibition against FGFRs with IC50 values below 4 nM. This suggests that this compound could be a promising candidate for further development as an anticancer agent targeting FGFR pathways .
- Cell Line Studies : In vitro studies on various cancer cell lines such as KG1 and HT29 have shown that derivatives exhibit IC50 values indicating strong antiproliferative effects. For instance, one derivative demonstrated an IC50 value of approximately 25 nM against KG1 cells .
- Inflammatory Response Modulation : The compound's ability to inhibit lipoxygenase has implications for treating inflammatory diseases. The most potent derivatives were found to block the enzyme's activity effectively at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
